



# Application Notes: Topical Brepocitinib P-Tosylate in Minipig Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Brepocitinib P-Tosylate |           |
| Cat. No.:            | B15612361               | Get Quote |

#### Introduction

Brepocitinib, also known as PF-06700841, is a potent small molecule inhibitor that selectively targets Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals for numerous proinflammatory cytokines implicated in autoimmune and inflammatory diseases.[1] Specifically, TYK2 and JAK1 mediate the downstream effects of key cytokines in psoriasis pathogenesis, such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I interferons.[1][3] By inhibiting these kinases, Brepocitinib effectively disrupts the inflammatory cascade that drives diseases like psoriasis.[4]

The development of a topical formulation of Brepocitinib is being explored for mild-to-moderate inflammatory skin conditions.[5][6] Topical delivery aims to maximize drug concentration at the site of inflammation in the skin while minimizing systemic exposure and potential side effects. [7] The minipig is the preferred non-rodent species for preclinical dermal safety and pharmacokinetic studies due to the profound morphological and physiological similarities between its skin and human skin.[8][9][10] This model is well-accepted by regulatory agencies for evaluating dermal absorption, local tolerance, and systemic toxicity of topically applied drugs.[9][11]

These notes provide an overview and representative protocols for the evaluation of a topical **Brepocitinib P-Tosylate** formulation in a Göttingen minipig model.

Mechanism of Action in Psoriasis







Psoriasis is largely driven by the IL-23/Th17 axis.[12][13] Dendritic cells release IL-23, which binds to its receptor on T-helper 17 (Th17) cells. This receptor engagement activates the intracellular kinases TYK2 and JAK2, which in turn phosphorylate and activate STAT3 (Signal Transducer and Activator of Transcription 3).[12][14] Activated STAT3 translocates to the nucleus, promoting the transcription of genes for pro-inflammatory cytokines like IL-17 and IL-22.[3] Brepocitinib, by inhibiting TYK2 and JAK1, blocks this signaling cascade, reducing the production of these pathogenic cytokines and ameliorating the inflammatory response in the skin.[3][4]





Click to download full resolution via product page

Caption: Brepocitinib inhibits the IL-23 signaling pathway.



### **Experimental Protocols**

The following protocols represent a standard workflow for evaluating a novel topical formulation in a minipig model.



Click to download full resolution via product page



**Caption:** Experimental workflow for a 28-day topical minipig study.

#### Protocol 1: Dermal Tolerance and Pharmacokinetics Study

- Objective: To assess the local tolerance and determine the dermal/systemic pharmacokinetic profile of topically applied Brepocitinib P-Tosylate cream after repeated daily application for 28 days.
- Animal Model: Young adult (4-6 months old) male Göttingen minipigs.
- Groups (n=4/group):
  - Untreated Control
  - Vehicle Control (Cream base without API)
  - Low Dose Brepocitinib P-Tosylate Cream (e.g., 0.5%)
  - High Dose Brepocitinib P-Tosylate Cream (e.g., 2.0%)

#### Procedure:

- Acclimation: Acclimate animals for at least 7 days prior to the study initiation.
- Site Preparation: On Day -1, clip the hair from the dorsal trunk region (approx. 10% of the total body surface area).
- Dosing: Apply the assigned test article (e.g., 2 g/animal) uniformly to the clipped skin area once daily for 28 consecutive days. The application site should be covered with a semi-occlusive dressing to prevent removal of the test article.[15]
- Dermal Observations: Score the application sites for erythema and edema daily, prior to dosing, using a modified Draize scoring system (see Table 1).
- Blood Collection: Collect whole blood samples (approx. 2 mL) from the jugular vein at predose and at 2, 8, and 24 hours post-dose on Days 1 and 28.



Terminal Procedures: On Day 29, euthanize animals. Collect the entire treated skin area.
Take multiple 6-mm full-thickness punch biopsies for drug concentration analysis and larger sections for histopathology.

#### Sample Analysis:

- Plasma and skin homogenate samples will be analyzed for Brepocitinib concentration using a validated LC-MS/MS method.
- Skin samples for histology will be fixed in 10% neutral buffered formalin, processed, and stained with Hematoxylin and Eosin (H&E).

## **Data Presentation (Illustrative Data)**

The following tables contain hypothetical data to illustrate expected outcomes from the described protocols.

Table 1: Mean Dermal Irritation Scores (Modified Draize Scale) Scoring: 0=None, 1=Slight, 2=Well-defined, 3=Moderate, 4=Severe

| Group                | Erythema<br>Score (Day 14) | Erythema<br>Score (Day 28) | Edema Score<br>(Day 14) | Edema Score<br>(Day 28) |
|----------------------|----------------------------|----------------------------|-------------------------|-------------------------|
| Untreated<br>Control | $0.0 \pm 0.0$              | $0.0 \pm 0.0$              | $0.0 \pm 0.0$           | 0.0 ± 0.0               |
| Vehicle Control      | 0.3 ± 0.2                  | 0.1 ± 0.1                  | 0.1 ± 0.1               | 0.0 ± 0.0               |
| 0.5%<br>Brepocitinib | 0.4 ± 0.3                  | 0.2 ± 0.2                  | 0.2 ± 0.1               | 0.1 ± 0.1               |
| 2.0%<br>Brepocitinib | 0.5 ± 0.2                  | 0.3 ± 0.2                  | 0.3 ± 0.2               | 0.2 ± 0.1               |

Table 2: Brepocitinib Concentration in Skin and Plasma (Day 28, 8h post-dose) LLOQ: Lower Limit of Quantitation



| Group             | Epidermis Conc.<br>(ng/g) | Dermis Conc.<br>(ng/g) | Plasma Conc.<br>(ng/mL) |
|-------------------|---------------------------|------------------------|-------------------------|
| 0.5% Brepocitinib | 1550 ± 420                | 350 ± 95               | < LLOQ (0.5 ng/mL)      |
| 2.0% Brepocitinib | 7800 ± 2150               | 1850 ± 550             | 1.8 ± 0.7               |

Table 3: Histopathological Findings (Day 29)

| Group                           | Finding                           | Severity Score (0-4) | Incidence (n/4) |
|---------------------------------|-----------------------------------|----------------------|-----------------|
| Vehicle Control                 | Acanthosis (Epidermal Thickening) | 0.5 ± 0.5            | 1/4             |
| Inflammatory Cell<br>Infiltrate | 0.3 ± 0.5                         | 1/4                  |                 |
| 0.5% Brepocitinib               | Acanthosis                        | 0.8 ± 0.5            | 2/4             |
| Inflammatory Cell<br>Infiltrate | 0.5 ± 0.5                         | 2/4                  |                 |
| 2.0% Brepocitinib               | Acanthosis                        | 1.0 ± 0.8            | 3/4             |
| Inflammatory Cell<br>Infiltrate | 0.8 ± 0.5                         | 3/4                  |                 |

#### Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

- Objective: To evaluate the effect of topical Brepocitinib on the expression of key inflammatory genes in an induced skin inflammation model.
- Model: An inflammatory response can be induced on minipig flank skin using an irritant like Imiquimod (IMQ), which mimics psoriatic conditions.[16]
- Procedure:
  - Acclimate and prepare animals as in Protocol 1.



- Apply a daily topical dose of 5% IMQ cream for 5-7 days to induce a psoriasis-like dermatitis.
- Once inflammation is established, co-administer the Brepocitinib or vehicle formulations with the IMQ for an additional 7 days.
- o On the final day, collect full-thickness skin biopsies 4 hours after the last dose.
- Immediately snap-freeze biopsies in liquid nitrogen and store at -80°C.

#### Analysis:

- RNA Extraction: Extract total RNA from homogenized skin tissue using a suitable kit (e.g., RNeasy).
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
- Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (e.g., IL17A, IL23A, TNFA) and a housekeeping gene (e.g., GAPDH) for normalization.
- $\circ$  Data Analysis: Calculate the relative gene expression changes using the Delta-Delta Ct ( $\Delta\Delta$ Ct) method.

Table 4: Relative mRNA Expression in Inflamed Skin (Illustrative)

| Group                                  | IL17A Fold Change<br>(vs. Vehicle) | IL23A Fold Change<br>(vs. Vehicle) | TNFA Fold Change<br>(vs. Vehicle) |
|----------------------------------------|------------------------------------|------------------------------------|-----------------------------------|
| Vehicle Control                        | 1.00                               | 1.00                               | 1.00                              |
| 0.5% Brepocitinib                      | 0.45 ± 0.15                        | 0.52 ± 0.18                        | 0.60 ± 0.20*                      |
| 2.0% Brepocitinib                      | 0.15 ± 0.08                        | 0.21 ± 0.11                        | 0.25 ± 0.12                       |
| p<0.05, *p<0.01 vs.<br>Vehicle Control |                                    |                                    |                                   |

#### Conclusion



The minipig model is an invaluable tool for the preclinical development of topical drugs like **Brepocitinib P-Tosylate**.[8][17] The protocols and illustrative data presented here outline a comprehensive strategy to evaluate the local safety, pharmacokinetics, and pharmacodynamic activity of the formulation. The results of such studies, demonstrating high local skin concentrations with minimal systemic exposure and a clear impact on inflammatory biomarkers, are critical for supporting the progression of the drug candidate into clinical trials.[17]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is Brepocitinib used for? [synapse.patsnap.com]
- 2. Brepocitinib, a potent and selective TYK2/JAK1 inhibitor: scientific and clinical rationale for dermatomyositis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janus Kinase Inhibitors in Dermatology: Part 2: Applications in Psoriasis, Atopic Dermatitis, and Other Dermatoses | Actas Dermo-Sifiliográficas [actasdermo.org]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. The importance of minipigs in dermal safety assessment: an overview PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dermatotoxicology: Safety Evaluation of Topical Products in Minipigs: Study Designs and Practical Considerations PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. altasciences.com [altasciences.com]
- 12. Frontiers | Major Role of the IL17/23 Axis in Psoriasis Supports the Development of New Targeted Therapies [frontiersin.org]



- 13. Major Role of the IL17/23 Axis in Psoriasis Supports the Development of New Targeted Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. minipigs.dk [minipigs.dk]
- 16. Topical TYK2 inhibitor ameliorates psoriasis-like dermatitis via the AKT-SP1-NGFR-AP1 pathway in keratinocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of minipig skin biopsy model as an innovative tool to design topical formulation to achieve desired pharmacokinetics in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Topical Brepocitinib P-Tosylate in Minipig Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612361#topical-application-of-brepocitinib-p-tosylate-in-minipig-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com